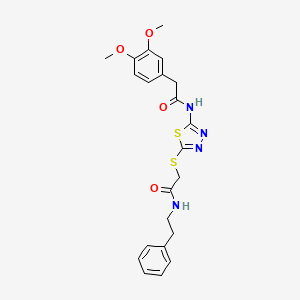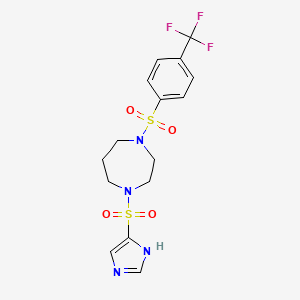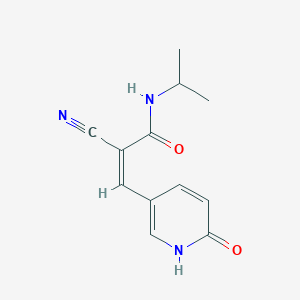
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential applications in cancer therapy. It was originally identified as a p53 stabilizing agent, which means that it can help restore the function of the p53 tumor suppressor protein in cancer cells.
Wirkmechanismus
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide works by binding to the DNA-binding domain of the p53 protein, which stabilizes the protein and prevents its degradation. This leads to the activation of downstream target genes that are involved in cell cycle arrest and apoptosis. (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide has also been shown to inhibit the activity of MDM2, a negative regulator of p53, which further enhances the activity of p53 in cancer cells.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the elimination of cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance the effectiveness of these treatments. (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in other disease areas.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide is that it has been extensively studied for its potential applications in cancer therapy, which means that there is a lot of existing research on its mechanism of action and effects. However, one of the limitations is that it may not be effective in all types of cancer, as the effectiveness of p53 restoration may depend on the specific mutations present in the cancer cells.
Zukünftige Richtungen
There are several future directions for research on (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide. One direction is to investigate its potential applications in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in other disease areas, such as inflammatory diseases and neurodegenerative diseases. Additionally, further research is needed to understand the specific mechanisms of action of (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide and to identify potential biomarkers that can predict its effectiveness in different types of cancer.
Synthesemethoden
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide can be synthesized using a simple one-pot reaction between 2-acetylpyridine, malononitrile, and isopropyl cyanoacetate. The reaction is carried out in the presence of a base catalyst such as potassium carbonate and a solvent such as ethanol. The product is then purified using column chromatography to obtain pure (Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide has been extensively studied for its potential applications in cancer therapy. It has been shown to restore the function of the p53 tumor suppressor protein in cancer cells, which is often mutated or inactive in many types of cancer. This leads to the induction of cell cycle arrest and apoptosis, which can help eliminate cancer cells.
Eigenschaften
IUPAC Name |
(Z)-2-cyano-3-(6-oxo-1H-pyridin-3-yl)-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)15-12(17)10(6-13)5-9-3-4-11(16)14-7-9/h3-5,7-8H,1-2H3,(H,14,16)(H,15,17)/b10-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBWWHYPEYKBEA-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CNC(=O)C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C\C1=CNC(=O)C=C1)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(6-hydroxypyridin-3-yl)-N-(propan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

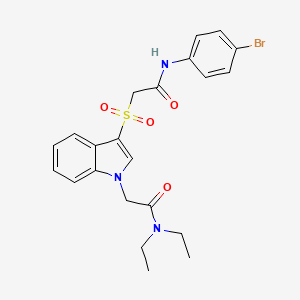

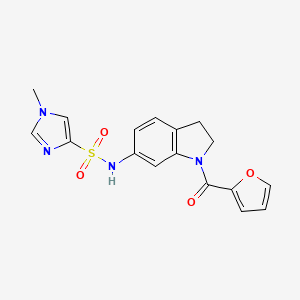

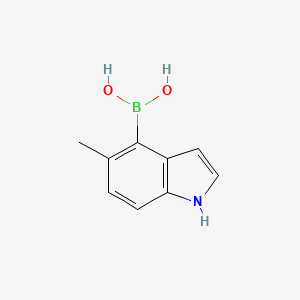
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2461865.png)

![4-[benzyl(methyl)amino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2461871.png)

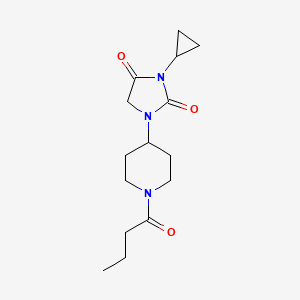
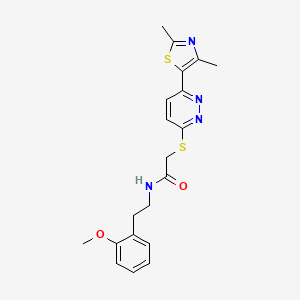
![2,4-dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2461876.png)
